molecular formula C8H10N2O B15232982 5,6,7,8-Tetrahydroquinoxaline 1-oxide

5,6,7,8-Tetrahydroquinoxaline 1-oxide

Cat. No.: B15232982
M. Wt: 150.18 g/mol
InChI Key: PEDZHEGVKXVZMF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoxaline 1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O It is a derivative of quinoxaline, where the benzene ring is fully hydrogenated, and an oxygen atom is bonded to the nitrogen at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroquinoxaline 1-oxide can be synthesized through the condensation of alicyclic α, β-diketone with an α, β-diamine . Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoxaline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroquinoxaline 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroquinoxaline 1-oxide exerts its effects involves its interaction with specific molecular targets. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on these receptors, thereby affecting smooth muscle contractions . This mechanism is crucial for its potential application in male contraception.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the hydrogenation of the benzene ring and the oxygen atom at the 1-position.

    5,6,7,8-Tetrahydroquinoxaline: Similar structure but without the oxygen atom at the 1-position.

    Quinoxaline 1,4-dioxide: An oxidized form of quinoxaline with two oxygen atoms bonded to the nitrogen atoms.

Uniqueness

5,6,7,8-Tetrahydroquinoxaline 1-oxide is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Its ability to act as a P2X1-purinoceptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

1-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDZHEGVKXVZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](C=CN=C2C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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